molecular formula C17H24ClN3O B2643819 (2S)-2-amino-3-(1H-indol-3-yl)-1-(4-methylpiperidin-1-yl)propan-1-one hydrochloride CAS No. 1217751-05-7

(2S)-2-amino-3-(1H-indol-3-yl)-1-(4-methylpiperidin-1-yl)propan-1-one hydrochloride

Cat. No. B2643819
CAS RN: 1217751-05-7
M. Wt: 321.85
InChI Key: UCXWNAXEQBXXLM-RSAXXLAASA-N
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Description

(2S)-2-amino-3-(1H-indol-3-yl)-1-(4-methylpiperidin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C17H24ClN3O and its molecular weight is 321.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Radiopharmaceutical Applications

Compounds related to "(2S)-2-amino-3-(1H-indol-3-yl)-1-(4-methylpiperidin-1-yl)propan-1-one hydrochloride" have been explored for their potential in the synthesis of radiolabeled compounds for pharmaceutical applications. For instance, the synthesis of radiolabeled compounds derived from similar structures has been reported, highlighting their relevance in creating diagnostic and therapeutic agents in the field of nuclear medicine (Czeskis, 1998).

Corrosion Inhibition

Research on Schiff bases derived from tryptophan, which shares structural motifs with the compound , has demonstrated their potential as corrosion inhibitors for stainless steel in acidic environments. This application is significant for extending the lifespan of metal components in industrial systems (Vikneshvaran & Velmathi, 2017).

Crystallography and Structural Analysis

The structural analysis of similar compounds has been carried out to understand their crystalline forms and molecular interactions. Such studies are fundamental in the pharmaceutical industry for drug design and development, where the understanding of crystal structures aids in predicting the stability, solubility, and bioavailability of potential drug candidates (Li, Liang, & Tai, 2009).

Organic Synthesis and Medicinal Chemistry

The compound's core structure is reminiscent of those used in the synthesis of various bioactive molecules. Research involving the creation of indole-based derivatives, for example, showcases the utility of such compounds in developing new therapeutics, highlighting their potential in medicinal chemistry (Fatma et al., 2014).

properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-1-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O.ClH/c1-12-6-8-20(9-7-12)17(21)15(18)10-13-11-19-16-5-3-2-4-14(13)16;/h2-5,11-12,15,19H,6-10,18H2,1H3;1H/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXWNAXEQBXXLM-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.